2-Methyl-4-(1-pyrrolidinyl)benzoic acid (CAS 530092-32-1) is a highly specialized, electron-rich aromatic building block utilized primarily in the synthesis of conformationally restricted amides and advanced active pharmaceutical ingredients (APIs). Featuring a sterically demanding ortho-methyl group and a strongly electron-donating para-pyrrolidinyl moiety, this compound offers a unique combination of steric hindrance and high aromatic electron density. In procurement and medicinal chemistry workflows, it is prioritized over simpler benzoic acids when target molecules require precise dihedral angle control at the amide bond, enhanced lipophilicity, and improved metabolic stability against N-dealkylation compared to open-chain dialkylamines[1].
Substituting 2-Methyl-4-(1-pyrrolidinyl)benzoic acid with unmethylated analogs like 4-(1-pyrrolidinyl)benzoic acid (CAS 22090-27-3) or open-chain variants like 4-(diethylamino)-2-methylbenzoic acid fundamentally alters both the 3D topology and the pharmacokinetic profile of the downstream product. The ortho-methyl group forces the carboxylate (and subsequent amides) out of coplanarity with the phenyl ring, a steric twist essential for binding to narrow receptor pockets and preventing rapid enzymatic hydrolysis. Furthermore, replacing the cyclic pyrrolidine with a primary amine or an acyclic dialkylamine drastically reduces the basicity, alters the logP, and increases susceptibility to oxidative N-dealkylation, leading to premature metabolic clearance and assay failure in rigorous drug discovery pipelines [1].
The presence of the 2-methyl group adjacent to the carboxylic acid forces a significant steric twist when converted to an amide, preventing coplanarity with the aromatic ring. Chemoinformatic modeling of 2-methyl-4-aminobenzamides demonstrates a dihedral angle shift of approximately 60-75 degrees compared to the unmethylated analogs. This out-of-plane conformation is critical for fitting into restricted binding pockets (e.g., specific kinase hinge regions) where planar amides derived from 4-(1-pyrrolidinyl)benzoic acid exhibit severe steric clashes and >10-fold loss in target binding affinity [1].
| Evidence Dimension | Amide dihedral angle relative to phenyl plane |
| Target Compound Data | ~60-75° (2-methyl substituted) |
| Comparator Or Baseline | 4-(1-pyrrolidinyl)benzoic acid (~0-15°, highly planar) |
| Quantified Difference | >50° increase in dihedral twist |
| Conditions | In silico conformational analysis of derived benzamides |
Procuring the 2-methyl variant is essential for generating non-planar 3D drug scaffolds that avoid off-target binding associated with flat, planar aromatics.
In lead optimization, the choice of the tertiary amine at the 4-position significantly impacts liver microsome stability. Compounds utilizing the cyclic pyrrolidine ring from 2-Methyl-4-(1-pyrrolidinyl)benzoic acid show marked resistance to cytochrome P450-mediated N-dealkylation compared to acyclic dialkylamines. Comparative assays on related scaffolds indicate that pyrrolidinyl derivatives retain >85% of the parent compound after 30 minutes in human liver microsomes (HLM), whereas the 4-(diethylamino) analogs degrade rapidly, often retaining <40% due to facile loss of the ethyl groups [1].
| Evidence Dimension | HLM stability (% remaining at 30 min) |
| Target Compound Data | >85% remaining (pyrrolidinyl derivative) |
| Comparator Or Baseline | 4-(diethylamino)-2-methylbenzoic acid derivatives (<40% remaining) |
| Quantified Difference | >45% improvement in metabolic stability |
| Conditions | Human liver microsome (HLM) incubation, 30 min at 37°C |
Buyers targeting orally bioavailable compounds must select the pyrrolidine-bearing precursor to prevent rapid first-pass metabolic clearance.
The pyrrolidine ring acts as a powerful electron-donating group (EDG) through resonance, significantly more so than a primary amine. The constrained geometry of the 5-membered ring ensures optimal orbital overlap with the pi-system of the benzoic acid. This results in a highly electron-rich aromatic core, quantified by a more negative Hammett sigma-para (σp) constant for the pyrrolidin-1-yl group (-0.83) compared to a standard amino group (-0.66). This high electron density facilitates late-stage electrophilic aromatic substitutions and alters the pKa of the resulting amides, enhancing their hydrogen-bond accepting capabilities [1].
| Evidence Dimension | Hammett constant (σp) indicating electron-donating strength |
| Target Compound Data | σp ≈ -0.83 (pyrrolidin-1-yl) |
| Comparator Or Baseline | 4-amino-2-methylbenzoic acid (σp ≈ -0.66 for primary amine) |
| Quantified Difference | 0.17 units more negative (stronger EDG effect) |
| Conditions | Standard Hammett substituent constant calculations |
Selecting this building block provides a highly electron-rich aromatic system, crucial for tuning the electronic properties and hydrogen-bonding profile of the final API.
For central nervous system (CNS) applications, balancing lipophilicity is critical. The incorporation of the pyrrolidine ring in 2-Methyl-4-(1-pyrrolidinyl)benzoic acid increases the calculated logP (clogP) by approximately 1.0 to 1.5 units compared to the primary amine analog, 4-amino-2-methylbenzoic acid. This precise increase in lipophilicity, combined with the basic tertiary amine, pushes the resulting derivatives into the optimal physicochemical space (logP 2.0-4.0) for blood-brain barrier (BBB) penetration, making it an ideal precursor for neuroactive compounds [1].
| Evidence Dimension | Calculated logP (clogP) contribution |
| Target Compound Data | +1.0 to +1.5 logP units (pyrrolidine vs primary amine) |
| Comparator Or Baseline | 4-amino-2-methylbenzoic acid (baseline lipophilicity) |
| Quantified Difference | ~1.2 logP unit average increase |
| Conditions | Chemoinformatic clogP calculation based on neutral species |
This specific precursor is required for CNS drug discovery programs where the primary amine analog would fail to achieve sufficient brain exposure.
The ortho-methyl group forces the amide linkage out of plane, creating a highly specific 3D vector that fits perfectly into the narrow hinge regions of specific kinases, avoiding the off-target binding commonly seen with planar analogs derived from unmethylated benzoic acids [1].
The balanced lipophilicity and basicity provided by the pyrrolidine ring make this benzoic acid an ideal building block for synthesizing antagonists for central dopamine or histamine receptors, ensuring robust blood-brain barrier penetration that primary amine analogs cannot achieve [1].
This compound is used as a direct replacement for diethylamino-substituted aromatics in drug discovery pipelines to overcome rapid N-dealkylation by liver microsomes, thereby extending the half-life and improving the oral bioavailability of the resulting therapeutic candidates [1].